molecular formula C8H11N3O2 B13289912 4-Amino-N'-hydroxy-3-methoxybenzene-1-carboximidamide

4-Amino-N'-hydroxy-3-methoxybenzene-1-carboximidamide

Cat. No.: B13289912
M. Wt: 181.19 g/mol
InChI Key: SJGSFPDWNRDBGG-UHFFFAOYSA-N
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Description

4-Amino-N’-hydroxy-3-methoxybenzene-1-carboximidamide is an organic compound with the molecular formula C8H11N3O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N’-hydroxy-3-methoxybenzene-1-carboximidamide typically involves the reaction of 4-amino-3-methoxybenzoic acid with hydroxylamine hydrochloride under specific conditions. The reaction is usually carried out in an aqueous medium with the addition of a base such as sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 4-Amino-N’-hydroxy-3-methoxybenzene-1-carboximidamide.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N’-hydroxy-3-methoxybenzene-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.

Scientific Research Applications

4-Amino-N’-hydroxy-3-methoxybenzene-1-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Amino-N’-hydroxy-3-methoxybenzene-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-methoxybenzoic acid
  • 4-Hydroxy-3-methoxybenzaldehyde
  • 4-Amino-3-hydroxybenzoic acid

Uniqueness

4-Amino-N’-hydroxy-3-methoxybenzene-1-carboximidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

4-amino-N'-hydroxy-3-methoxybenzenecarboximidamide

InChI

InChI=1S/C8H11N3O2/c1-13-7-4-5(8(10)11-12)2-3-6(7)9/h2-4,12H,9H2,1H3,(H2,10,11)

InChI Key

SJGSFPDWNRDBGG-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C(=N/O)/N)N

Canonical SMILES

COC1=C(C=CC(=C1)C(=NO)N)N

Origin of Product

United States

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